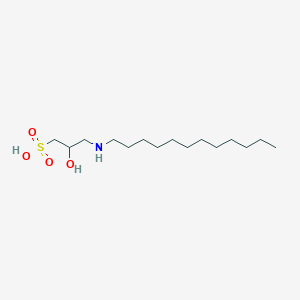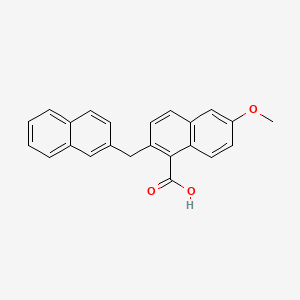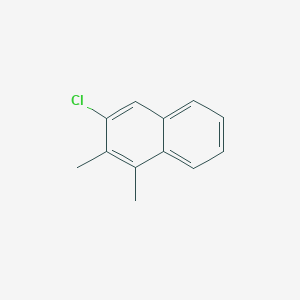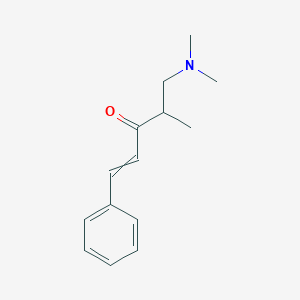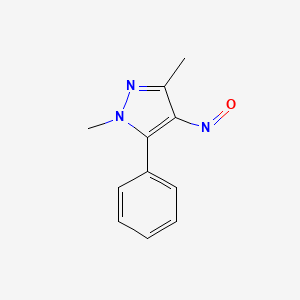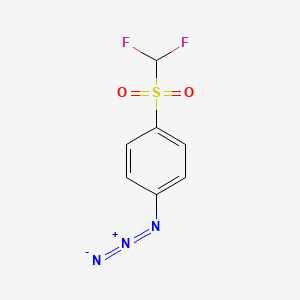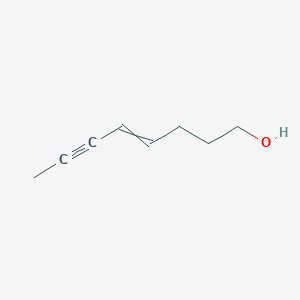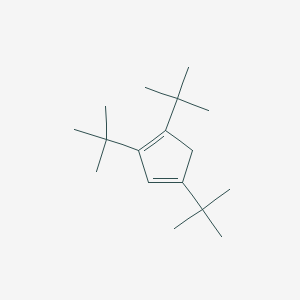
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole is a heterocyclic compound that features a triazaphosphole ring system
Preparation Methods
The synthesis of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole typically involves the reaction of a naphthalene derivative with a triazaphosphole precursor under specific conditions. One common method includes the use of tert-butyl groups to stabilize the intermediate compounds during the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the triazaphosphole ring.
Chemical Reactions Analysis
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole involves its interaction with molecular targets through its triazaphosphole ring. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in catalytic processes.
Comparison with Similar Compounds
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole can be compared with other similar compounds such as:
5-tert-Butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran: This compound also features tert-butyl groups and a heterocyclic ring system, but with different functional groups and reactivity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with tert-butyl groups, but with a pyrazole ring instead of a triazaphosphole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both naphthalene and triazaphosphole moieties, which confer distinct chemical and physical properties.
Properties
CAS No. |
116985-76-3 |
|---|---|
Molecular Formula |
C15H16N3P |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
5-tert-butyl-3-naphthalen-1-yltriazaphosphole |
InChI |
InChI=1S/C15H16N3P/c1-15(2,3)14-16-17-18(19-14)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
YOFSKAIRKWOPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PN(N=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


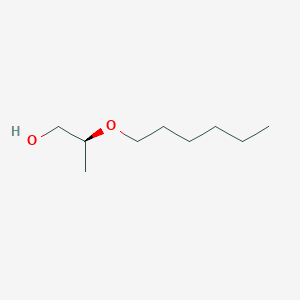
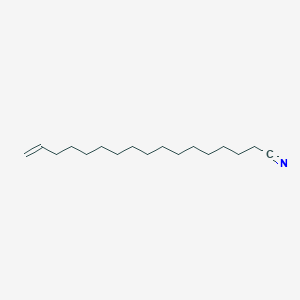

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
